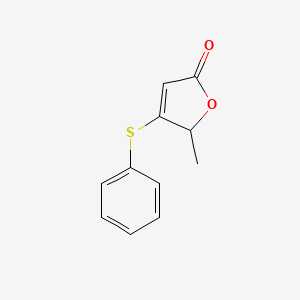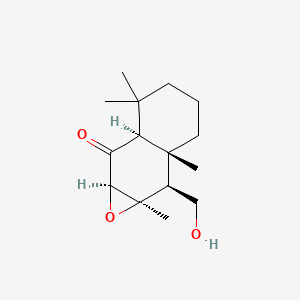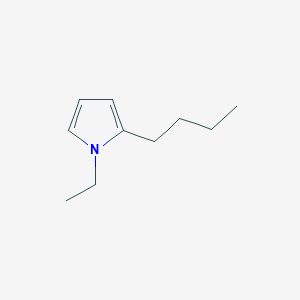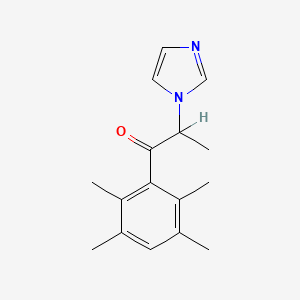
Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate is a synthetic compound that features a unique structure combining a hexadecyl chain with a 1,2-dithiolan-3-yl pentanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate typically involves the esterification of 5-(1,2-dithiolan-3-yl)pentanoic acid with hexadecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate involves its ability to interact with biological molecules through its thiol groups. These interactions can modulate various biochemical pathways, including antioxidant defense mechanisms and enzyme activities. The compound’s long hydrophobic chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Hexadecyl 5-(1,2-dithiolan-3-YL)pentanoate can be compared to other compounds with similar structures, such as:
Alpha-lipoic acid: Known for its antioxidant properties and used in the treatment of various diseases.
Dihydrolipoic acid: The reduced form of alpha-lipoic acid with similar biological activities.
Thioctic acid: Another name for alpha-lipoic acid, highlighting its sulfur-containing structure.
Propiedades
Número CAS |
80224-26-6 |
|---|---|
Fórmula molecular |
C24H46O2S2 |
Peso molecular |
430.8 g/mol |
Nombre IUPAC |
hexadecyl 5-(dithiolan-3-yl)pentanoate |
InChI |
InChI=1S/C24H46O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21-26-24(25)19-16-15-18-23-20-22-27-28-23/h23H,2-22H2,1H3 |
Clave InChI |
CFDZVBXNTXGBDW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)CCCCC1CCSS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)



![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)

![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)






![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
